N-(1,3-benzothiazol-2-yl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-11-13(8-9-15(12)24-10-4-7-17(24)25)21-18(26)19(27)23-20-22-14-5-2-3-6-16(14)28-20/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJGREMTPPRCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
The compound acts as an inhibitor of the COX enzymes. By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exhibiting anti-inflammatory properties.
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are key players in inflammation and pain. By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators.
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators. This results in a reduction of inflammation and pain. In vitro studies have also indicated that some derivatives of this compound exhibit potent cytotoxicity against certain human cancer cell lines.
Biological Activity
N-(1,3-benzothiazol-2-yl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available literature.
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H22N4OS
- Molecular Weight : 346.46 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Benzothiazole Moiety : This can be achieved through cyclization reactions involving 2-amino thiophenol and suitable aldehydes under acidic conditions.
- Pyrrolidine Derivative Synthesis : The oxopyrrolidine component is synthesized through reaction pathways involving hydrazine derivatives and diketones.
- Coupling Reaction : The final step involves coupling the benzothiazole and pyrrolidine intermediates through an amide bond formation, often utilizing coupling agents like EDC or DCC.
Anticancer Properties
Research indicates that compounds related to benzothiazole exhibit significant anticancer activity. In vitro studies have shown that this compound demonstrates inhibitory effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of angiogenesis |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It could influence pathways such as the Wnt/β-catenin signaling pathway, which is crucial in tumorigenesis.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to cellular damage and apoptosis.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives exhibited potent anticancer activity against various cell lines through apoptosis induction mechanisms .
- Antimicrobial Evaluation : Research conducted by Smith et al. indicated that benzothiazole compounds showed promising results against pathogenic bacteria, suggesting their potential as new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
